molecular formula C19H23N5 B2706885 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane CAS No. 955306-64-6

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane

Cat. No.: B2706885
CAS No.: 955306-64-6
M. Wt: 321.428
InChI Key: OUBLMXXZIPVJTQ-UHFFFAOYSA-N
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Description

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure

Scientific Research Applications

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3,5-dimethylphenylhydrazine and a suitable pyrimidine derivative, under acidic or basic conditions.

    Introduction of the azepane moiety: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-(morpholin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-(azepan-1-yl)-1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-14-9-15(2)11-16(10-14)24-19-17(12-22-24)18(20-13-21-19)23-7-5-3-4-6-8-23/h9-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBLMXXZIPVJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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